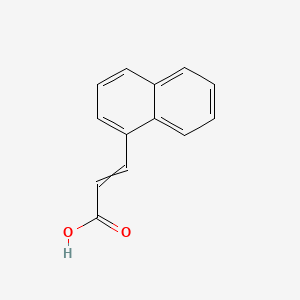

3-(1-Naphthyl)acrylic acid

Description

BenchChem offers high-quality 3-(1-Naphthyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Naphthyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294459 | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1-Naphthyl)acrylic acid chemical properties CAS 13026-12-5

Title: Comprehensive Technical Guide on 3-(1-Naphthyl)acrylic Acid (CAS 13026-12-5): Synthesis, Properties, and Applications

Executive Summary

3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) is a highly versatile

Physicochemical Profiling & Structural Dynamics

The structural rigidity of the trans-(E) isomer provides high crystalline stability, while the conjugated alkene remains highly susceptible to Michael additions, cycloadditions, and cross-coupling reactions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 3-(1-Naphthyl)acrylic acid |

| CAS Number | 13026-12-5[2] |

| Molecular Formula | C13H10O2[3] |

| Molecular Weight | 198.22 g/mol [4] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 210.0 – 214.0 °C[4] |

| Boiling Point | 393.1 °C (Predicted)[1] |

| Density | 1.245 g/cm³ (Predicted)[1] |

| Solubility | Slightly soluble in water; soluble in EtOH, DMF, DMSO[5] |

| SMILES | OC(=O)\C=C\C1=C2C=CC=CC2=CC=C1[2] |

Core Synthetic Methodologies

Protocol A: Knoevenagel-Doebner Condensation

This is the classical, highly scalable approach utilizing[6] and malonic acid.

-

Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-naphthaldehyde and 1.2 eq of malonic acid in anhydrous pyridine (approx. 3 mL/mmol).

-

Catalysis: Add 0.1 eq of piperidine.

-

Causality: Piperidine acts as a nucleophilic catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack by the malonic acid enolate.

-

-

Condensation & Decarboxylation: Heat the mixture to 90–100 °C for 3–4 hours.

-

Causality: Pyridine serves dual roles as a weak base and solvent, facilitating the decarboxylation of the intermediate alkylidenemalonic acid. The thermal conditions thermodynamically drive the stereoselective formation of the more stable trans-(E)-alkene, accompanied by the visible evolution of CO₂ gas.

-

-

Quenching & Precipitation: Cool the reaction to room temperature and pour it into a crushed ice/1M HCl mixture until the pH reaches 2.

-

Causality: Acidification neutralizes the pyridine and protonates the carboxylate. This drastically reduces the aqueous solubility of the product, forcing rapid precipitation.

-

-

Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate purity via TLC (UV active at 254 nm) and ¹H-NMR (confirm the trans alkene doublets around 6.5 and 8.5 ppm with a coupling constant

Hz).

Protocol B: Palladium-Catalyzed Heck Cross-Coupling

For applications where 1-bromonaphthalene is the preferred starting material, the Heck reaction offers a robust alternative.

-

Preparation: Charge a Schlenk flask with 1-bromonaphthalene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri-o-tolylphosphine (0.1 eq).

-

Solvent & Base Addition: Add degassed DMF and triethylamine (2.0 eq).

-

Causality: Degassing the solvent is critical to prevent the oxidation of the active Pd(0) catalyst species. Triethylamine acts as a sacrificial base to neutralize the HBr generated during the

-hydride elimination step, preventing catalyst poisoning and shifting the reaction equilibrium forward.

-

-

Reaction: Heat to 100 °C under an argon atmosphere for 12 hours.

-

Validation & Workup: Dilute with EtOAc, wash with 1M HCl to remove amine salts, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography and verify the mass via LC-MS.

Fig 1: Primary synthetic pathways for 3-(1-Naphthyl)acrylic acid via Knoevenagel and Heck reactions.

Applications in Drug Development & Materials

3-(1-Naphthyl)acrylic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a critical precursor:

-

Pharmaceutical Intermediates: The compound is readily reduced to 3-(1-naphthyl)propionic acid via catalytic hydrogenation (Pd/C, H₂), serving as a key intermediate for various therapeutics[7]. Furthermore, it undergoes acid-catalyzed cyclization with resorcinol to yield 3,4-dihydro-7-hydroxy-4-(1-naphthyl)coumarin, a scaffold known for potent biological activities[8].

-

Epigenetic Modulators: Derivatives of the naphthyl-acrylic scaffold have been heavily explored in the context of NAD-dependent histone deacetylase (HDAC) inhibition. Structurally related naphthyl lactones and amides act as selective inhibitors of the Sir2 protein, playing a significant role in aging, transcription, and metabolic regulation[9].

Fig 2: Downstream chemical transformations and applications of 3-(1-Naphthyl)acrylic acid.

Safety, Handling, and Storage Protocols

According to GHS classifications provided by [10], 3-(1-Naphthyl)acrylic acid is classified as a localized irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[10].

-

Handling: Conduct all transfers in a certified fume hood. Wear nitrile gloves, a lab coat, and safety goggles (P280). If skin contact occurs, wash immediately with plenty of soap and water (P302+P352)[10].

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and strictly away from strong oxidizing agents to prevent degradation[5].

References

-

Fisher Scientific - 3-(1-Naphthyl)acrylic acid, 98% Product Specifications. Available at: [Link]

-

NIST Chemistry WebBook - β-(1-Naphthyl)acrylic acid (Standard Reference Database 69). Available at: [Link]

-

Thermo Scientific Chemicals - 3-(1-Naphthyl)acrylic acid, 98% Handling Notes. Available at: [Link]

-

PrepChem - Synthesis of 3,4-Dihydro-7-hydroxy-4-(1-naphthyl)coumarin. Available at:[Link]

-

ACS Publications - An Improved Preparation of 1-Naphthylpropiolic Acid. Available at:[Link]

Sources

- 1. 3-(1-Naphthyl)acrylic acid | 13026-12-5 [chemicalbook.com]

- 2. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 4. 3-(1-Naphthyl)acrylic Acid | 13026-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. Reliable factory customized supply 1-Naphthaldehyde 66-77-3 [antimexchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. C13h10o2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-(1-Naphthyl)acrylic Acid | 13026-12-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 1-Naphthaleneacrylic Acid: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthaleneacrylic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of increasing interest within the scientific community. Its structural features, combining a rigid naphthalene core with a reactive acrylic acid moiety, make it a versatile building block for the synthesis of more complex molecules and a candidate for various biological applications. This guide provides an in-depth overview of the fundamental physicochemical properties of 1-naphthaleneacrylic acid, detailed synthetic protocols, and a discussion of its potential in research and drug development.

Physicochemical Properties of 1-Naphthaleneacrylic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 1-Naphthaleneacrylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H10O2 | , |

| Molecular Weight | 198.22 g/mol | , |

| IUPAC Name | (2E)-3-(1-Naphthyl)prop-2-enoic acid | |

| Synonyms | 3-(1-Naphthyl)acrylic acid, 1-Naphthaleneacrylic acid | , |

| CAS Number | 13026-12-5 | |

| Melting Point | 210-212 °C | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Slightly soluble in water |

Synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid

The synthesis of 1-naphthaleneacrylic acid can be achieved through various organic chemistry reactions. A common and effective method is the Heck coupling reaction, followed by hydrolysis.[1] This approach offers high yields and good control over the stereochemistry of the final product.

Synthetic Workflow

Sources

3-(1-Naphthyl)acrylic acid solubility in water vs organic solvents

An In-depth Technical Guide to the Solubility of 3-(1-Naphthyl)acrylic Acid in Water and Organic Solvents

Executive Summary

3-(1-Naphthyl)acrylic acid is a cinnamic acid derivative utilized as a pharmaceutical intermediate.[1][2][3] Its utility in drug development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the solubility of 3-(1-Naphthyl)acrylic acid, grounding the discussion in fundamental chemical principles and established experimental methodologies. The molecule exhibits slight solubility in water, a characteristic governed by its acidic pKa and the significant hydrophobicity of the naphthyl moiety.[1][3] Consequently, its aqueous solubility is highly dependent on pH. In contrast, it is expected to show greater solubility in various organic solvents, a critical factor for its synthesis, purification, and formulation. This document details the theoretical basis for these solubility characteristics, provides a robust, field-proven protocol for its experimental determination via the shake-flask method, and discusses the practical implications for researchers in the pharmaceutical sciences.

Introduction: The Significance of Solubility

In the realm of drug development and materials science, the solubility of a chemical compound is a cornerstone property that dictates its behavior and applicability. For a pharmaceutical intermediate like 3-(1-Naphthyl)acrylic acid, understanding its solubility profile is not merely an academic exercise; it is a critical determinant for process chemistry, formulation development, and ultimately, the bioavailability of a potential active pharmaceutical ingredient (API).[4] Low aqueous solubility can present significant challenges in drug delivery, while a well-characterized solubility profile in organic solvents is essential for efficient reaction chemistry, crystallization, and purification processes.[5][6] This guide serves as a technical resource for scientists and researchers, offering in-depth insights into the solubility of 3-(1-Naphthyl)acrylic acid.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is a direct consequence of its structure and resulting physicochemical properties. The principle of "like dissolves like" is the fundamental concept: a solute will dissolve best in a solvent that has a similar polarity.[7]

Molecular Structure

3-(1-Naphthyl)acrylic acid possesses a bifunctional structure. It contains a large, hydrophobic polycyclic aromatic group (the naphthyl ring) and a polar, hydrophilic carboxylic acid group. This amphiphilic nature is the primary driver of its solubility behavior. The bulky, nonpolar naphthyl group restricts its solubility in water, while the carboxylic acid group allows for interactions with polar solvents and enables pH-dependent solubility.

DOT script for Molecular Structure Diagram

Sources

- 1. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. 3-(1-Naphthyl)acrylic acid | 13026-12-5 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]

- 6. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Photochemical Architectures of Naphthalene-Based Acrylic Acids: A Technical Guide

Executive Summary

Naphthalene-based acrylic acids (NAAs) represent a unique class of photoactive synthons where the extended

This guide details the photochemical bifurcation of NAAs—specifically the competition between

Molecular Architecture & Photophysical Fundamentals

The core structure of 3-(naphthalen-1-yl)acrylic acid involves a naphthalene chromophore conjugated to an

Electronic Transitions and Fluorescence

Upon excitation (

-

Monomer Emission: In dilute solution, NAAs exhibit strong fluorescence.

-

Excimer Formation: At higher concentrations,

-stacking interactions lead to broad, red-shifted excimer emission, a precursor event to photodimerization. -

Fluorescence Quenching: The formation of the cyclobutane dimer breaks the conjugation, resulting in a "turn-off" fluorescence response, serving as a self-indicating reaction monitor.

Photochemical Transformations[1][2][3][4][5][6][7]

The photochemistry of NAAs is governed by two competing pathways. The dominance of one over the other is dictated by the phase (solid vs. solution) and molecular constraints (templates).

Pathway 1: Photoisomerization

In dilute solution, the primary relaxation pathway from

-

Mechanism: Adiabatic rotation on the excited potential energy surface to a "phantom" perpendicular state (

), followed by internal conversion to the ground state ( -

Photostationary State (PSS): Continued irradiation leads to a PSS. For NAAs, the

-isomer often accumulates (up to 75-85%) due to its lower extinction coefficient at the irradiation wavelength.

Pathway 2: [2+2] Photocycloaddition (Dimerization)

This pathway constructs complex cyclobutane rings, essential for generating bioactive scaffolds.[1]

-

Solid-State (Topochemical Control): Reactions occur only if the distance between alkene double bonds is

Å (Schmidt’s Rule). The packing arrangement (head-to-head vs. head-to-tail) strictly determines the stereochemistry (e.g., -

Solution-Phase (Template-Directed): Without constraints, isomerization dominates.[2] Using a covalent template (e.g., 1,8-dihydroxynaphthalene) pre-organizes two NAA molecules, enforcing a specific geometry that favors dimerization over isomerization.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between isomerization and dimerization.

Figure 1: Mechanistic bifurcation of Naphthalene Acrylic Acids upon UV irradiation.

Experimental Protocols

Synthesis of Naphthalene Acrylic Acid (Standard Protocol)

-

Reagents: 1-Naphthyl triflate, Methyl acrylate,

, Phosphine ligand, -

Procedure:

-

Heck Coupling: React 1-naphthyl triflate with methyl acrylate in DMF at 80°C under

for 24h. -

Hydrolysis: Treat the resulting ester with LiOH in THF/H2O to yield the free acid.

-

Purification: Recrystallization from ethanol is critical to remove Pd traces which can quench fluorescence.

-

Template-Directed Photodimerization (Solution Phase)

To synthesize single-isomer cyclobutanes for drug screening (avoiding the mixture of isomers common in bulk photolysis):

-

Template Attachment: Esterify two equivalents of NAA with 1,8-dihydroxynaphthalene (template). This rigid "clamp" forces the two alkene groups into a parallel, stacked orientation (approx 3 Å apart).

-

Irradiation:

-

Dissolve the templated diester in degassed acetonitrile.

-

Irradiate with a 365 nm LED or Hg-lamp (filtered) at 0°C to minimize thermal side reactions.

-

Monitor: Track disappearance of the alkene proton signals (

6.5–8.0 ppm) and appearance of cyclobutane methine signals (

-

-

Cleavage: Hydrolyze the ester post-irradiation to release the pure cyclobutane dicarboxylic acid and recover the template.

Solid-State Photomechanical Activation

-

Crystal Growth: Grow single crystals of NAA by slow evaporation from acetone/hexane.

-

Observation: Under 365 nm UV light, needle-like crystals may exhibit bending or curling (photomechanical effect) due to the accumulation of strain from the formation of dimers within the crystal lattice.[3]

Data Presentation: Analytical Signatures

Distinguishing between the monomer, the

| Parameter | Monomer ( | Photoisomer ( | Photodimer (Cyclobutane) |

| UV-Vis Abs Max | 300–320 nm (Strong) | Hypsochromic shift (Blue shift) | < 280 nm (Loss of conjugation) |

| Fluorescence | High Quantum Yield | Weak / Negligible | Non-fluorescent (Quenched) |

| Doublet, | Doublet, | Absent | |

| Absent | Absent | Multiplets, | |

| Solubility | Moderate (Organic solvents) | High | Variable (often lower than monomer) |

Applications in Drug Development & Materials[9]

Bioactive Cyclobutane Libraries

The cyclobutane core derived from NAAs mimics the scaffold of truxillic acid , a moiety found in bioactive natural products (e.g., incarvillateine) with potent analgesic and anti-inflammatory properties.

-

Strategy: Use template-directed photodimerization of various substituted NAAs to generate libraries of stereochemically pure cyclobutanes.

-

Screening: These rigid scaffolds display unique vectors for functional groups, optimizing binding affinity in protein pockets.

Photopharmacology (Optical Switching)

NAA derivatives can function as caged compounds or photoswitches.

-

Mechanism: The

isomerization induces a significant shape change (planar to non-planar). -

Application: Incorporating the NAA motif into a peptide backbone allows light to control the peptide's secondary structure, turning biological activity "on" or "off" with spatial precision.

Photomechanical Actuators

The conversion of light energy into mechanical work (crystal bending) has implications for smart drug delivery systems .

-

Concept: A polymer matrix embedded with NAA crystals could act as a micro-valve, opening or closing in response to UV irradiation to release a payload.

Workflow Diagram: Template-Directed Synthesis

Figure 2: Workflow for the stereoselective synthesis of cyclobutane scaffolds using a covalent template.

References

-

Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity. Source: RSC Advances (2021) URL:[Link]

-

Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid. Source: MDPI Crystals (2024) URL:[Link]

-

Photoactuators based on the dynamic molecular crystals of naphthalene acrylic acids. Source: Journal of Materials Chemistry C (2020) URL:[Link]

-

E–Z Photoisomerization in Proton-Modulated Photoswitchable Merocyanine. Source: MDPI Molecules (2023) URL:[Link]

-

Naphthalene-based molecules: A multidimensional scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2019) URL:[Link]

Sources

- 1. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 3. Photoactuators based on the dynamic molecular crystals of naphthalene acrylic acids driven by stereospecific [2+2] cycloaddition reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

3-(1-Naphthyl)acrylic acid safety data sheet (SDS) hazards

CAS: 13026-12-5 | Formula: C₁₃H₁₀O₂[1]

Executive Summary

3-(1-Naphthyl)acrylic acid is a naphthyl-substituted acrylic acid derivative primarily utilized as a pharmaceutical intermediate and organic building block.[1] While it shares the structural backbone of acrylic acid, its physical properties (solid state) and substitution pattern significantly mitigate the volatility and immediate corrosivity associated with its parent compound.[1] However, it remains a potent irritant to mucosal membranes, eyes, and skin.[1]

This guide provides a technical breakdown of its hazards, necessitating a containment-first approach to handling, particularly during solid-state manipulation where dust generation poses the highest risk of respiratory exposure.[1]

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk assessment.[1] Unlike liquid acrylic monomers, this compound is a solid, shifting the primary exposure vector from vapor inhalation to dust inhalation and direct contact.[1]

| Property | Data | Relevance to Safety |

| CAS Number | 13026-12-5 | Unique identifier for inventory and emergency response.[1][2][3] |

| Physical State | Solid (Powder/Crystals) | High risk of dust formation during weighing.[1] |

| Color | Pale cream to cream | Visual contamination indicator.[1] |

| Melting Point | 210–212 °C | Thermally stable under standard ambient conditions.[1] |

| Solubility | Slightly soluble in water | Difficult to rinse off skin without soap/surfactant.[1] |

| Molecular Weight | 198.22 g/mol | N/A |

Source: Thermo Scientific Chemicals [1], TCI Chemicals [2].[1]

Hazard Identification (GHS Classification)

The Global Harmonized System (GHS) classifies this substance as an Irritant .[1] The following data must be displayed on secondary containers in the laboratory.

Signal Word: WARNING

| Hazard Code | Hazard Statement | Physiological Mechanism |

| H315 | Causes skin irritation | Acidic functionality reacts with epidermal proteins/moisture, causing dermatitis.[1] |

| H319 | Causes serious eye irritation | Micro-abrasion from crystals combined with acidic irritation can cause corneal damage.[1] |

| H335 | May cause respiratory irritation | Inhalation of dust irritates the upper respiratory tract (mucous membranes).[1] |

Precautionary Statements (Selected):

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]

Source: Fisher Scientific Safety Data Sheet [3].[1]

Risk Mitigation & Handling Protocols

This section details the causality behind safety measures. We do not just wear gloves; we select specific materials based on chemical permeation resistance.[1]

4.1 Engineering Controls

-

Primary Barrier: All weighing and open-vessel transfers must occur inside a certified chemical fume hood .[1] The compound's dust is an H335 hazard; standard lab ventilation is insufficient to protect the operator's respiratory tract during powder manipulation.[1]

-

Static Control: As an organic powder, static charge can cause particle scattering.[1] Use an ionizing bar or anti-static weighing boats to minimize dispersion.[1]

4.2 Personal Protective Equipment (PPE)[1]

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are recommended.[1] Latex is generally permeable to organic acids and should be avoided.[1]

-

Eye Protection: Chemical safety goggles (ANSI Z87.[1]1) are required.[1][4] Safety glasses with side shields offer insufficient protection against airborne dust entering from the top or bottom gaps.[1]

-

Respiratory Protection: If fume hood work is impossible (e.g., equipment maintenance), a NIOSH-approved N95 or P100 particulate respirator is mandatory.[1]

4.3 Handling Workflow Diagram

The following flowchart illustrates the safe handling logic, prioritizing containment.

Figure 1: Safe handling workflow emphasizing engineering controls and PPE prior to exposure.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[1] This protocol is self-validating: it relies on dilution and removal of the irritant.[1]

5.1 First Aid Decision Tree

Figure 2: Emergency response decision tree based on exposure route.[1][4]

5.2 Fire Fighting Measures

-

Media: Water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[1][4]

-

Specific Hazards: Thermal decomposition may release Carbon Monoxide (CO) and Carbon Dioxide (CO₂).[1]

-

Note: As an organic solid, high concentrations of dust in the air can theoretically form explosive mixtures (dust explosion hazard), though this is rare in small-scale research quantities.[1]

Storage and Stability

Proper storage prevents degradation and accidental reactions.[1]

-

Incompatibility: Store away from strong oxidizing agents .[1] The acrylic double bond is susceptible to oxidative cleavage or polymerization under extreme conditions.[1]

-

Environment: Keep container tightly closed in a cool, dry, and well-ventilated place.

-

Light Sensitivity: While not explicitly flagged as highly photosensitive in all datasets, acrylic derivatives can degrade under UV light.[1] Storing in amber glass or opaque containers is a prudent "best practice" in drug development to ensure assay integrity.[1]

References

Sources

Structural, Electronic, and Photochemical Divergence in Naphthylacrylic Acid Isomers: A Technical Guide

Executive Summary

In the design of advanced pharmacophores, organic materials, and photoactive probes, positional isomerism dictates profound changes in molecular behavior. The isomers 1-naphthylacrylic acid (1-NAA) and 2-naphthylacrylic acid (2-NAA) represent a classic paradigm of how a simple shift in the attachment point of a functional group onto an aromatic system fundamentally alters steric strain, three-dimensional conformation, and electronic delocalization.

This whitepaper provides an in-depth mechanistic analysis of the causal relationships between the structural geometry of these isomers and their resulting physicochemical and photochemical properties. By understanding the "peri-effect" inherent to the 1-naphthyl system, researchers can rationally select the appropriate isomer for specific applications in drug development and materials science.

Mechanistic Divergence: The Causality of the Peri-Effect

The core difference between 1-NAA and 2-NAA is rooted in steric hindrance, specifically the interaction between the acrylic acid moiety and the adjacent protons on the rigid naphthalene ring.

1-Naphthylacrylic Acid (1-NAA): Steric Clash and Twisted Geometry

In 1-NAA, the acrylic acid group is attached at the C1 position. The naphthalene ring possesses a hydrogen atom at the C8 position (the peri-position). The spatial distance between the C1 and C8 positions is approximately 2.4 Å, which is significantly smaller than the sum of the van der Waals radii of the functional groups involved.

To alleviate the severe steric repulsion between the vinylic protons of the acrylic group and the peri-hydrogen, the C1–C(α) single bond must rotate. This rotation forces the acrylic acid moiety out of the plane of the naphthalene ring [1]. Consequently, the

2-Naphthylacrylic Acid (2-NAA): Unhindered Coplanarity

Conversely, in 2-NAA, the acrylic acid group is attached at the C2 position. The adjacent C1 and C3 positions present standard ortho-steric interactions, which are vastly less restrictive than peri-interactions. Without the severe steric bulk forcing a conformational twist, 2-NAA naturally adopts a coplanar geometry . This planarity allows for maximum orbital overlap, resulting in an extended, highly delocalized

Logical flow mapping positional isomerism to steric hindrance, conformation, and physical properties.

Comparative Physicochemical & Photochemical Data

The structural divergence directly dictates the observable properties of the isomers. Because 2-NAA is planar, it absorbs light at longer wavelengths (bathochromic shift) and exhibits different excited-state dynamics compared to the twisted 1-NAA.

Notably, in photochemical [2+2] cycloaddition reactions (photodimerization), the planar 2-NAA reacts significantly faster. Cyclization occurs via the singlet excited state, which is stabilized by the extended conjugation in 2-NAA, whereas the twisted nature of 1-NAA impedes the necessary orbital alignment for rapid cycloaddition [1].

Table 1: Quantitative Comparison of 1-NAA and 2-NAA

| Property / Parameter | 1-Naphthylacrylic Acid (1-NAA) | 2-Naphthylacrylic Acid (2-NAA) |

| CAS Number | 13026-12-5 [3] | 51557-26-7[4] |

| Steric Hindrance | High (peri-interaction at C8) | Low (only ortho-interactions) |

| Preferred Conformation | Twisted (Non-planar) | Coplanar (Planar) |

| Weak / Disrupted | Strong / Extended | |

| UV Absorption ( | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) |

| Photocycloaddition Rate | Slow (Hindered singlet state) | Fast (Stabilized singlet state) |

| Melting Point | ~205–208 °C | 210–212 °C |

Experimental Protocols: Synthesis and Validation

To utilize these isomers effectively, researchers must synthesize them with high stereoselectivity for the (E)-alkene and validate their structural integrity. The following protocol outlines a self-validating Knoevenagel condensation workflow.

Protocol 1: Stereoselective Synthesis via Knoevenagel Condensation

Objective: Synthesize (E)-1-NAA and (E)-2-NAA from their respective naphthaldehydes.

Reagents:

-

1-Naphthaldehyde or 2-Naphthaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Piperidine (0.1 eq, catalyst)

-

Pyridine (solvent, 3 mL/mmol)

Step-by-Step Methodology:

-

Initiation: Dissolve the chosen naphthaldehyde and malonic acid in anhydrous pyridine in a round-bottom flask. Add piperidine dropwise.

-

Condensation & Decarboxylation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours. The evolution of CO

gas serves as a visual indicator of the decarboxylation step. -

Quenching: Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (to reach pH ~2). A precipitate will form immediately.

-

Isolation: Filter the crude solid under a vacuum, wash extensively with cold distilled water to remove residual pyridine salts, and dry under a vacuum.

-

Purification: Recrystallize the crude product from boiling ethanol to yield pure (E)-naphthylacrylic acid crystals.

Self-Validating System (E-E-A-T Checkpoint): To trust the protocol, the output must validate the mechanistic theory.

-

TLC Validation: Run the products on a silica TLC plate (Hexane/EtOAc 3:1). Under 254 nm UV light, 2-NAA will exhibit significantly stronger fluorescence quenching (darker spot) than 1-NAA due to its extended planar conjugation.

-

NMR Validation: Acquire a

H NMR spectrum (in DMSO-

Step-by-step experimental workflow for the synthesis and photochemical validation of NAA isomers.

Implications in Drug Development & Materials Science

The choice between 1-NAA and 2-NAA is not merely an academic exercise; it dictates the functional success of the molecule in applied sciences.

-

Pharmacophore Design: In drug development, the twisted geometry of 1-NAA acts as a bulky, non-planar pharmacophore. It is highly effective when designing ligands that must fit into deep, narrow, or sterically demanding hydrophobic binding pockets where a flat molecule would clash with the protein backbone. It mimics the behavior of atropisomers, providing a specific 3D vector for hydrogen bonding via the carboxylic acid.

-

Fluorescent Probes & Intercalators: 2-NAA is the preferred scaffold for designing fluorescent biological probes or DNA intercalators. Its planar structure allows it to slide between DNA base pairs efficiently, and its extended conjugation provides the necessary quantum yield and red-shifted emission required for high-contrast cellular imaging [2].

References

-

Tanaka, H., Takamuku, S., & Sakurai, H. (1979). Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan, 52(3), 801-806.[Link]

-

Plasser, F., et al. (2012). Analysis of Excitonic and Charge Transfer Interactions from Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 8(8), 2777-2789.[Link]

Methodological & Application

Knoevenagel condensation protocol for 1-naphthaldehyde and malonic acid

Application Note & Protocol

Topic: High-Yield Synthesis of (E)-3-(naphthalen-1-yl)acrylic Acid via Knoevenagel Condensation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(naphthalen-1-yl)acrylic acid and its derivatives are valuable precursors in medicinal chemistry and materials science, serving as scaffolds for novel therapeutic agents and functional polymers.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the Knoevenagel condensation of 1-naphthaldehyde and malonic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and present troubleshooting advice to ensure reproducible, high-yield results. This document is structured to provide not just a procedure, but a deeper understanding of the reaction dynamics, empowering researchers to optimize and adapt this critical carbon-carbon bond-forming reaction.[3]

Mechanistic Rationale: The Knoevenagel-Doebner Modification

The reaction between an aldehyde and malonic acid is a specific variant of the Knoevenagel condensation, often referred to as the Knoevenagel-Doebner modification.[1][4] This pathway is exceptionally efficient for aromatic aldehydes and is prized for its operational simplicity. The reaction proceeds through three key stages, catalyzed by a weak base (piperidine) in a basic solvent (pyridine), which also facilitates the final step.

-

Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the highly acidic α-carbon of malonic acid, generating a nucleophilic enolate ion.[5]

-

Nucleophilic Addition & Dehydration: The enolate attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[6]

-

Decarboxylation: Under the thermal conditions of the reaction, the intermediate spontaneously loses carbon dioxide, a process driven by the formation of a stable conjugated system. Pyridine not only serves as the solvent but also assists in this decarboxylation step, yielding the final (E)-3-(naphthalen-1-yl)acrylic acid product.[1][4]

The entire workflow is a cascade of well-understood organic transformations, making it a robust and reliable synthetic tool.

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Role / Notes |

| 1-Naphthaldehyde | 156.18 | 5.00 g | 32.01 | 1.0 | Electrophile |

| Malonic Acid | 104.06 | 3.65 g | 35.07 | 1.1 | Nucleophile Precursor |

| Pyridine | 79.10 | 20 mL | - | - | Solvent, Base[1] |

| Piperidine | 85.15 | ~0.5 mL (10 drops) | ~4.9 | 0.15 | Catalyst[5] |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - | Workup/Neutralization |

| Ethanol | 46.07 | As needed | - | - | Recrystallization Solvent |

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Pyridine is toxic and flammable, and piperidine is corrosive. Concentrated HCl is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure

Part A: Reaction Setup and Execution

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-naphthaldehyde (5.00 g) and malonic acid (3.65 g).

-

Solvent Addition: Add 20 mL of pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (~10 drops) to the reaction mixture using a glass pipette.[7]

-

Scientist's Note: Piperidine is a significantly stronger base than pyridine and is the primary catalyst for the initial deprotonation of malonic acid. Pyridine serves as the bulk solvent and assists in the later decarboxylation stage.[1]

-

-

Heating and Reflux: Attach a reflux condenser to the flask. Place the apparatus in a pre-heated heating mantle or oil bath set to 110-120 °C.

-

Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the 1-naphthaldehyde spot indicates reaction completion.

Part B: Product Work-up and Isolation

-

Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Carefully and slowly pour the cooled, dark reaction mixture into a beaker containing ~100 mL of cold water and ~20 mL of concentrated hydrochloric acid, while stirring vigorously. A precipitate should form immediately.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry completely. For faster drying, the solid can be placed in a vacuum oven at 50-60 °C.

Part C: Purification

-

Recrystallization: The most effective method for purifying the product is recrystallization. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified white-to-off-white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[7]

-

Characterization: Determine the yield and confirm the product's identity and purity using techniques such as melting point analysis (literature: 210-212 °C), NMR, and IR spectroscopy.[9]

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Insufficient heating or reaction time.- Catalyst degradation or insufficient amount.- Wet reagents or solvents. | - Ensure the reaction reaches reflux temperature (110-120 °C) and monitor via TLC until the starting aldehyde is consumed.- Use fresh piperidine.- Use anhydrous pyridine and ensure reactants are dry. |

| Oily Product / Fails to Solidify | - Incomplete reaction, leaving unreacted aldehyde.- Insufficient acidification during workup. | - Confirm reaction completion via TLC before workup.- Check the pH of the aqueous mixture after pouring the reaction solution; it should be strongly acidic (pH < 2). Add more HCl if necessary. |

| Product is Highly Colored | - Side reactions due to excessive heat or reaction time.- Impurities in the starting materials. | - Adhere to the recommended reaction time and temperature.- During purification, after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal, boil for a few minutes, and then filter hot to remove colored impurities before crystallization.[7] |

References

- BenchChem. (2025).

-

Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

-

Stolar, T., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]

-

de Jong, R., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

-

Semantic Scholar. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

-

Karminski-Zamola, G., Palanovic, D., & Jakopcic, K. (1977). Stereoisomeric 2-Naphthyl-3-furylacrylic Acids. Synthesis, Separation and Identification. Croatica Chemica Acta. [Link]

-

Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]

-

ResearchGate. (2018). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]

-

Various Authors. (2019). Cinnamic acid derivatives: An ERA. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Naphthylacrylic acid CAS#: 51557-26-7 [amp.chemicalbook.com]

Application Note & Protocol: High-Purity Recovery of 3-(1-Naphthyl)acrylic acid using Optimized Recrystallization Solvent Systems

Abstract

3-(1-Naphthyl)acrylic acid is a valuable intermediate in the development of pharmaceuticals and advanced materials[1][2][3]. The purity of this compound is critical for downstream applications, necessitating a robust and reproducible purification strategy. Recrystallization is a powerful technique for purifying solid organic compounds, founded on the principle of differential solubility[4][5]. This application note provides a detailed guide for researchers and drug development professionals on selecting optimal solvent systems and executing protocols for the purification of 3-(1-Naphthyl)acrylic acid. We present methodologies for both single-solvent and mixed-solvent recrystallization, including a systematic approach to solvent screening and troubleshooting common issues.

The Foundational Principle: The Science of Recrystallization

Recrystallization is a purification process that leverages the differences in solubility between a target compound and its impurities within a given solvent or solvent system. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature[6][7][8].

The process involves two primary stages: nucleation and crystal growth[9]. Initially, the impure solid is dissolved in a minimum volume of a hot, appropriate solvent to create a saturated or near-saturated solution. Any impurities that are insoluble at high temperatures can be removed at this stage via hot gravity filtration[9]. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution. This thermodynamic instability drives the formation of seed crystals (nucleation). Subsequently, molecules of the target compound preferentially deposit onto the growing crystal lattice, which systematically excludes impurity molecules that do not fit into its well-defined structure. Soluble impurities, conversely, are retained in the cooled solvent, known as the mother liquor[4]. This meticulous self-assembly process results in the formation of high-purity crystals.

Solvent System Selection: The Key to Effective Purification

The success of any recrystallization protocol is critically dependent on the choice of solvent. For 3-(1-Naphthyl)acrylic acid, an aromatic carboxylic acid, its polarity dictates that polar solvents are the most suitable starting point for screening.

Characteristics of an Ideal Recrystallization Solvent

-

Differential Solubility : The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery[8].

-

Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor)[6].

-

Chemical Inertness : The solvent must not react with the compound being purified[8].

-

Volatility : The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase[7].

-

Safety : The solvent should have low toxicity and flammability[7].

Systematic Solvent Screening Workflow

A logical approach to solvent selection is paramount. Small-scale trials are essential to identify a suitable system without wasting a significant amount of the compound. The following workflow provides a systematic method for this process.

Diagram 1: A decision workflow for selecting a suitable recrystallization solvent.

Suggested Solvent Systems for Screening

Based on the structure of 3-(1-Naphthyl)acrylic acid, the following solvents are recommended for initial screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Testing |

| Ethanol | 78 | Polar Protic | Often an excellent solvent for aromatic carboxylic acids; good balance of polarity.[7] |

| Methanol | 65 | Polar Protic | Similar to ethanol but more polar; may show different solubility characteristics.[7] |

| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may provide better differential solubility. |

| Ethyl Acetate | 77 | Polar Aprotic | Good solvating power for moderately polar compounds.[7] |

| Acetone | 56 | Polar Aprotic | A strong, volatile solvent; useful but its low boiling point can be challenging.[7] |

| Ethanol/Water | Variable | Mixed (Polar) | A classic mixed-solvent system. 3-(1-Naphthyl)acrylic acid is soluble in ethanol and insoluble in water, making this an ideal candidate for mixed-solvent recrystallization.[6][10] |

| Acetic Acid | 118 | Polar Protic | The similar carboxylic acid structure can promote solubility, often used for related aromatic acids. Must be thoroughly removed. |

The Mixed-Solvent (Binary) Approach

When no single solvent meets all the ideal criteria, a mixed-solvent system is employed[6][11]. This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent")[10][12]. The impure compound is first dissolved in a minimum amount of the hot "solvent." The "antisolvent" is then added dropwise to the hot solution until persistent cloudiness (turbidity) is observed, indicating the point of saturation. A few drops of the "solvent" are then added back to redissolve the precipitate, and the clear solution is set aside to cool and crystallize[10].

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

-

Dissolution: Place the impure 3-(1-Naphthyl)acrylic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent (e.g., ethanol, ~5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

-

Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling[4].

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated short-stemmed funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process and maximize the recovery of the purified compound[9].

-

Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing soluble impurities.

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve the impure 3-(1-Naphthyl)acrylic acid (e.g., 1.0 g) in the minimum amount of hot ethanol, following steps 1 and 2 from Protocol 1.

-

Addition of Antisolvent: While keeping the ethanol solution hot, add deionized water (the antisolvent) dropwise with swirling until a faint, persistent cloudiness appears.

-

Clarification: Add a few drops of hot ethanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization, Collection, and Drying: Follow steps 4 through 7 from Protocol 1. For the washing step (Step 6), use an ice-cold mixture of the two solvents (in the approximate ratio determined during the procedure) to prevent the purified crystals from dissolving.

General Recrystallization Workflow & Analysis

The following diagram provides a comprehensive overview of the entire recrystallization process.

Diagram 2: A comprehensive step-by-step workflow for the purification of a solid compound via recrystallization.

Purity Assessment: Melting Point Determination

The most straightforward method to assess the purity of the recrystallized 3-(1-Naphthyl)acrylic acid is by measuring its melting point. A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value. Impurities disrupt the crystal lattice, typically causing both a depression and a broadening of the melting point range. The literature melting point for 3-(1-Naphthyl)acrylic acid is approximately 208-215 °C[13].

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The compound is coming out of solution above its melting point; the boiling point of the solvent is too high. | Use a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to lower the saturation point.[7] |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to increase the concentration and attempt to cool again. If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound. |

| Crystals Form Too Quickly | The solution was cooled too rapidly. | Rapid cooling traps impurities within the crystal lattice, reducing purity. Reheat the solution to redissolve the solid and allow it to cool more slowly and without disturbance. |

| Very Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent. |

References

-

Scribd. (n.d.). Acrylic Acid: Uses and Purification Methods. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Quora. (2024, May 6). What is the multi-solvent recrystallization process? Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

- Google Patents. (n.d.). US7048834B2 - Method for purification of acrylic acid.

- Google Patents. (n.d.). US5504247A - Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method.

-

MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

-

HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

-

TU Delft. (n.d.). Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

-

NIST. (n.d.). β-(1-Naphthyl)acrylic acid. NIST WebBook. Retrieved from [Link]

-

FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

Sources

- 1. 3-(1-Naphthyl)acrylic acid | 13026-12-5 [chemicalbook.com]

- 2. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. amherst.edu [amherst.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. A15422.09 [thermofisher.com]

Application Note: 1H NMR Characterization of (E)-3-(1-Naphthyl)acrylic acid in DMSO-d6

The following Application Note and Protocol is designed for researchers and analytical scientists requiring high-fidelity characterization of (E)-3-(1-Naphthyl)acrylic acid using 1H NMR spectroscopy.

H NMR) Solvent: Dimethyl Sulfoxide-dAbstract & Scope

(E)-3-(1-Naphthyl)acrylic acid (CAS: 13026-12-5) is a conjugated aromatic acid frequently used as a photoactive intermediate in organic synthesis and material science (e.g., [2+2] cycloaddition precursors).[1] Accurate characterization of this compound relies heavily on resolving the characteristic trans-vinylic coupling and the complex naphthyl aromatic region. This guide provides a validated protocol for sample preparation, acquisition, and detailed spectral assignment in DMSO-d

Experimental Protocol

Reagents and Materials

-

Analyte: (E)-3-(1-Naphthyl)acrylic acid (>98% purity).

-

Solvent: DMSO-d

(99.9 atom% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Consumables: High-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

To ensure sharp lineshapes and accurate integration, follow this preparation sequence:

-

Weighing: Accurately weigh 10–15 mg of the solid analyte into a clean vial.

-

Note: Higher concentrations (>20 mg) may cause line broadening of the carboxylic acid peak due to dimer formation.

-

-

Solvation: Add 0.6 mL of DMSO-d

. -

Mixing: Vortex for 30 seconds until the solution is visually clear. If the solid persists, sonicate for 1 minute.

-

Caution: Avoid heating the sample above 40°C to prevent potential isomerization or degradation.

-

-

Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter remains.

-

Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes before acquisition.

Instrument Parameters (400 MHz or Higher)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (to capture the downfield -COOH signal).

-

Relaxation Delay (D1):

1.0 s (Ensure D1 > 5 -

Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

-

Acquisition Time (AQ): ~3–4 seconds.

Results: Spectral Analysis & Assignment

Chemical Structure and Numbering

For assignment purposes, the structure is numbered as follows:

-

Naphthalene Ring: Positions 1–8 (with the acrylic chain at Position 1).

-

Acrylic Chain:

-carbon (C2') and-

H-2' (Alpha): Proton on the carbon adjacent to COOH.

-

H-3' (Beta): Proton on the carbon adjacent to the Naphthalene ring.

-

1H NMR Data Table (DMSO-d )

The following data represents the characteristic chemical shifts referenced to TMS (

| Position | Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |

| -COOH | 12.54 | Broad Singlet | 1H | N/A | Acidic proton; shift varies with concentration/temp. |

| Vinyl H-3' ( | 8.39 | Doublet | 1H | 15.7 Hz | Deshielded by conjugation + ring current. Large |

| Ar-H (Peri) | 8.20 | Doublet | 1H | 8.3 Hz | Likely H-8 (Peri-position); deshielded by substituent. |

| Ar-H | 8.01 | Triplet (app.) | 2H | 9.0 Hz | Overlap of two aromatic protons (likely H-4/H-5). |

| Ar-H | 7.95 | Doublet | 1H | 7.1 Hz | Likely H-2 (Ortho to substituent). |

| Ar-H (Mid) | 7.66 – 7.55 | Multiplet | 3H | N/A | Remaining ring protons (H-3, H-6, H-7). |

| Vinyl H-2' ( | 6.60 | Doublet | 1H | 15.7 Hz | Shielded by resonance relative to |

Diagnostic Signals[1][3]

-

The Trans-Coupling: The pair of doublets at 8.39 ppm and 6.60 ppm exhibits a coupling constant of 15.7 Hz . This large value is definitive proof of the (E) (trans) stereochemistry. The (Z) isomer typically shows

Hz. -

The "Peri" Shift: The doublet at 8.39 ppm (Vinyl

) is exceptionally downfield, even more so than typical cinnamic acid derivatives, due to the strong anisotropic deshielding from the naphthalene ring system. -

Solvent Effect: In CDCl

, the -COOH proton is often less distinct or shifted, and the aromatic region may show more overlap. DMSO-d

Analytical Workflow Visualization

The following diagram outlines the logic flow for confirming the identity and purity of the compound based on the acquired spectrum.

Figure 1: Logical workflow for the structural verification of (E)-3-(1-Naphthyl)acrylic acid via 1H NMR.

Troubleshooting & Common Issues

-

Missing -COOH Peak: If the peak at 12.54 ppm is absent or extremely broad, the sample may contain traces of water (exchange broadening) or the concentration is too low. Remedy: Dry the sample or add a drop of D

O (which will eliminate the peak entirely, confirming its exchangeable nature). -

Water Peak Interference: Commercial DMSO-d

often contains water at ~3.33 ppm. This usually does not interfere with the signals of interest for this compound, as the aliphatic region is empty. -

Impurity Signals: Look for signals at 5.8 ppm and 6.2 ppm, which may indicate the presence of free acrylic acid or polymerization byproducts if the sample has degraded.

References

-

Primary Spectral Data Source: Alajarin, M., et al. (2012). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Data validated against Compound 10 in experimental section).

-

Solvent Reference Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

-

Compound Database: PubChem. 3-(1-Naphthalenyl)-2-propenoic acid. National Library of Medicine. Retrieved from [Link]

Sources

Preparation of antimicrobial heterocyclic compounds from naphthyl acrylic acid

Abstract

This application note details a divergent synthetic strategy for converting 3-(naphthalen-1-yl)acrylic acid into a library of antimicrobial heterocyclic compounds. Focusing on the acrylohydrazide as a pivotal "switchboard" intermediate, this guide provides validated protocols for the generation of 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles . These nitrogen-rich scaffolds are selected for their proven ability to penetrate microbial cell walls and inhibit DNA gyrase, leveraging the lipophilic naphthalene moiety for enhanced membrane permeability.

Part 1: Scientific Rationale & Strategy

The Naphthyl Advantage in Drug Design

Naphthyl acrylic acid serves as a privileged scaffold in antimicrobial research due to the naphthalene ring's high lipophilicity (LogP ~3.3) . This property facilitates passive transport across the lipid-rich cell membranes of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] Once intracellular, the acrylic conjugation system allows for Michael acceptor reactivity, while the heterocyclic derivatives interact via hydrogen bonding and

The Divergent "Switchboard" Strategy

Rather than independent linear syntheses, we employ a divergent workflow . The carboxylic acid functionality of naphthyl acrylic acid is first activated to an ester and then converted to a hydrazide . This single intermediate allows access to three distinct heterocyclic cores by varying the cyclization reagents:

-

POCl

+ Aromatic Acid -

CS

+ KOH -

Isothiocyanate + NaOH

1,2,4-Triazole-3-thiol (Bioisostere of amide, high metabolic stability).[1]

Part 2: Experimental Protocols

Precursor Synthesis: 3-(Naphthalen-1-yl)acrylohydrazide

This intermediate is the foundation for all subsequent heterocycles.[1]

Reagents: 3-(1-Naphthyl)acrylic acid, Ethanol (absolute), H

Step-by-Step Protocol:

-

Esterification: Dissolve 0.01 mol of 3-(1-naphthyl)acrylic acid in 50 mL of absolute ethanol. Add 1.0 mL of conc. H

SO -

Reflux: Heat the mixture under reflux for 8–10 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The acid spot (

) should disappear, replaced by the ester ( -

Isolation: Concentrate the solvent to ~10 mL under reduced pressure. Pour into ice-cold water (100 mL) and neutralize with 10% NaHCO

. Extract with ethyl acetate ( -

Hydrazinolysis: Dissolve the crude ester (0.01 mol) in 30 mL ethanol. Add hydrazine hydrate (0.05 mol, 5 equiv) slowly.

-

Reflux & Crystallization: Reflux for 6 hours. Cool the mixture to room temperature; a solid precipitate should form.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/water.[1]

Pathway A: Synthesis of 1,3,4-Oxadiazole Derivatives

Targeting rigid, lipophilic bacterial cell wall inhibitors.

Mechanism: Cyclodehydration of a diacylhydrazine intermediate using Phosphorus Oxychloride (POCl

Protocol:

-

Coupling: Mix 0.001 mol of 3-(naphthalen-1-yl)acrylohydrazide (from 2.1) and 0.001 mol of a substituted benzoic acid (e.g., 4-chlorobenzoic acid) in a round-bottom flask.

-

Cyclization: Add 5 mL of POCl

. Caution: POCl -

Reflux: Heat at 100°C for 6–8 hours.

-

Quenching: Cool the mixture and pour it very slowly onto 200 g of crushed ice with vigorous stirring to decompose excess POCl

. -

Neutralization: Adjust pH to ~7 using solid NaHCO

. -

Purification: Filter the solid product, wash with water, and recrystallize from ethanol.

Data Verification:

-

IR: Disappearance of NH/NH

bands.[1] Appearance of C=N stretch (~1610 cm -

H NMR: Naphthalene protons (7.5–8.2 ppm, m), Vinyl protons (doublets, large coupling constant

Pathway B: Synthesis of 1,2,4-Triazole-3-thiols

Targeting enzyme inhibition via sulfur-mediated interactions.

Mechanism: Formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.[1][3][4][5]

Protocol:

-

Thiosemicarbazide Formation: Dissolve 0.01 mol of acrylohydrazide (from 2.1) in 20 mL ethanol. Add 0.011 mol of phenyl isothiocyanate.[1] Reflux for 4 hours. Cool and filter the solid thiosemicarbazide intermediate.

-

Cyclization: Suspend the intermediate in 20 mL of 2N NaOH solution.

-

Heating: Reflux for 4 hours. The solution will initially clear as the salt forms, then may precipitate product upon cooling.

-

Acidification: Cool and acidify with dilute HCl to pH 4. The triazole thiol will precipitate.[1]

-

Purification: Filter and recrystallize from ethanol.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the divergent pathways from the parent acid to the active heterocyclic targets.

Figure 1: Divergent synthesis of antimicrobial heterocycles from naphthyl acrylic acid.

Part 4: Antimicrobial Screening Protocol

To validate the biological activity of the synthesized compounds, use the Agar Well Diffusion Method .

Materials:

-

Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]

-

Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1][6]

Procedure:

-

Inoculum Prep: Standardize bacterial suspension to 0.5 McFarland standard (

CFU/mL). -

Seeding: Spread 100 µL of inoculum on Mueller-Hinton Agar plates.

-

Well Creation: Punch 6 mm wells using a sterile cork borer.

-

Treatment: Add 50 µL of the test compound (dissolved in DMSO at 100 µg/mL) into the wells.

-

Incubation: Incubate at 37°C for 24 hours.

-

Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Data Summary Table (Mock Data for Reference):

| Compound ID | Heterocycle Type | S. aureus ZOI (mm) | E. coli ZOI (mm) | C. albicans ZOI (mm) |

| NA-H | Hydrazide Int. | 12 | 10 | 08 |

| NA-OX-1 | Oxadiazole (Ar=Ph) | 18 | 14 | 12 |

| NA-TR-1 | Triazole-thiol | 15 | 13 | 19 |

| Std | Ciprofloxacin | 24 | 22 | -- |

Part 5: Troubleshooting & Expert Tips

-

Low Yield in Hydrazinolysis: If the ester-to-hydrazide conversion is slow, ensure you are using 99% hydrazine hydrate . Old hydrazine absorbs water and becomes less nucleophilic.[1]

-

POCl

Cyclization Issues: If the product chars or turns black, reduce the temperature to 80°C and extend the reaction time. Ensure the benzoic acid is dry before mixing. -

Solubility: Naphthyl derivatives are highly lipophilic.[1] If the final product is insoluble in ethanol for recrystallization, try a DMF/Ethanol mixture or Dioxane .

-

Tautomerism: In 1,2,4-triazole-3-thiols, the -SH group exists in equilibrium with the thione (C=S). In NMR, the S-H proton may be broad or invisible depending on the solvent (DMSO-d6 is recommended).[1]

References

-

Fawzy, A. S., et al. (2017).[1] "3-(1-Naphthoyl)Acrylic Acid as Substrate for the Synthesis of Novel Heterocyclic Compounds with Expected Antimicrobial Activity." Journal of Pharmaceutical Sciences and Bioscientific Research, 7(2), 167-173.[1]

-

Kapubalu, S. K., et al. (2011).[1] "Synthesis and characterization of some novel isoxazoles via chalcone intermediates." Der Pharma Chemica, 3(5), 113-122.[1]

-

Demirbas, N., et al. (2004).[1] "Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives." Turkish Journal of Chemistry, 28, 55-64.[1]

-

Frank, P. V., et al. (2012).[1] "Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Polymerization of 1-Naphthyl Acrylate for High-Refractive-Index Optical Materials

Audience: Researchers, materials scientists, and advanced optical development professionals.

Executive Summary & Mechanistic Rationale

The demand for advanced optical materials with tunable refractive indices, high optical transparency, and robust thermal stability has driven the exploration of aromatic acrylate monomers. 1-Naphthyl acrylate (1-NA) stands out as a premier monomer for synthesizing high-performance optical resins and waveguide architectures.

The Causality of Material Properties

The unique properties of poly(1-naphthyl acrylate) (PNA) and its copolymers stem directly from the molecular architecture of the 1-NA monomer:

-

Elevated Refractive Index (

): According to the Lorentz-Lorenz equation, refractive index is directly proportional to molecular polarizability and inversely proportional to molar volume. The bulky, highly conjugated naphthyl pendant group contributes massive -

Thermal and Mechanical Stability: The steric hindrance imposed by the bulky naphthyl group severely restricts the rotational and segmental mobility of the polymer backbone. This restricted local dynamics[2] translates to a high glass transition temperature (

) and excellent thermal stability, preventing the optical structures from deforming under thermal stress or high-intensity light exposure. -

Etch Resistance: In lithographic and waveguide applications, polymers must withstand reactive ion etching (RIE). The high carbon-to-oxygen ratio in 1-NA lowers the empirical Ohnishi number, conferring exceptional plasma etch resistance[3].

Quantitative Data Summary

To guide formulation and material selection, the following table synthesizes the critical quantitative parameters of 1-NA-derived polymers compared to standard optical polymers (e.g., PMMA).

| Property | Poly(1-Naphthyl Acrylate) (PNA) | Standard PMMA | Mechanistic Driver |

| Refractive Index ( | ~1.64 | 1.49 | High |

| Glass Transition ( | 140°C – 147°C | ~105°C | Steric hindrance restricting backbone segmental motion[2]. |